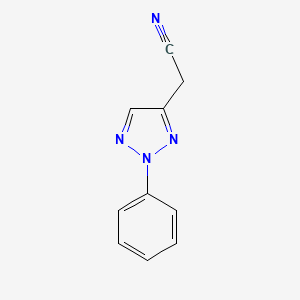

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile

Description

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern chemical and biological science. openaccessjournals.com Their prevalence is notable in numerous biological materials, including essential life molecules like DNA, RNA, vitamins, and hormones. The unique structural and electronic properties imparted by heteroatoms such as nitrogen, oxygen, and sulfur make these scaffolds incredibly versatile. openaccessjournals.com

In the pharmaceutical industry, heterocyclic rings are crucial structural components in a vast array of therapeutic agents. ijnrd.org In fact, it is estimated that over 90% of new drugs incorporate heterocyclic motifs. semanticscholar.org These scaffolds are instrumental in the development of treatments for a wide range of diseases, with examples like the quinoline (B57606) ring in the antimalarial drug chloroquine (B1663885) and the thiazolopyran core in the antidepressant fluoxetine (B1211875) illustrating their importance. openaccessjournals.com The structural diversity of heterocycles allows medicinal chemists to fine-tune molecules to interact with specific biological targets, enhance pharmacological properties, and address challenges such as drug resistance. openaccessjournals.comrroij.com Beyond medicine, their applications extend to agrochemicals, polymers, and advanced materials science. openaccessjournals.com

Overview of 1,2,3-Triazole Ring System Chemistry

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. wikipedia.orgtandfonline.com This ring system is remarkably stable compared to other organic compounds with three consecutive nitrogen atoms. wikipedia.org It exists in different tautomeric forms, such as 1H- and 2H-1,2,3-triazoles, which can be in equilibrium in solution. acs.orgnih.gov

The synthesis of 1,2,3-triazoles was revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.orgtandfonline.com This transformation gained prominence with the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.gov The CuAAC reaction is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Alternatively, ruthenium-catalyzed versions can favor the formation of 1,5-disubstituted regioisomers. nih.gov

Due to its chemical stability, dipolar nature, and ability to form hydrogen bonds, the 1,2,3-triazole ring is considered an important pharmacophore and a reliable "linker" unit in medicinal chemistry, connecting different molecular fragments in bioactive compounds. nih.gov Molecules containing this scaffold have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Role of Acetonitrile (B52724) Derivatives as Versatile Synthons in Heterocyclic Synthesis

Acetonitrile (CH₃CN) is more than a common polar aprotic solvent; it is also a valuable C1 or C2 building block, or "synthon," in organic synthesis. mdpi.com Its utility stems from the reactivity of its three active sites: the acidic methyl protons, the nucleophilic nitrogen atom, and the electrophilic carbon of the nitrile group. mdpi.com The faint acidity of the methyl protons (pKa ≈ 31.3 in DMSO) allows for deprotonation to generate a nucleophilic anion (⁻CH₂CN), which can participate in various carbon-carbon bond-forming reactions. mdpi.com

Aryl acetonitrile derivatives are particularly effective as carbonyl synthons through a reactivity-reversal strategy known as umpolung. nih.govacs.org In this approach, the anion of an aryl acetonitrile reacts with a heteroaryl halide via a nucleophilic aromatic substitution (SNAr) reaction. The resulting intermediate can then be oxidized, leading to the formation of an aryl heteroaryl ketone. nih.govacs.org This one-pot sequence provides a convenient method for synthesizing complex ketones. acs.orgamanote.com Furthermore, the acetonitrile moiety is a key precursor for the construction of various nitrogen-containing heterocycles, including pyridines, oxazoles, and tetrazoles. mdpi.com

Contextualization of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile within Triazole and Acetonitrile Chemistry

The compound this compound, with the chemical formula C₁₀H₈N₄, integrates the key features of the aforementioned chemical classes. synblock.com It possesses the stable, aromatic 2-substituted 1,2,3-triazole core, which provides a rigid and predictable scaffold. The phenyl group at the N-2 position defines its specific isomeric form.

Attached to the 4-position of this triazole ring is the acetonitrile moiety. This functional group serves as a versatile synthetic handle. Drawing from the principles of acetonitrile chemistry, the methylene (B1212753) (CH₂) group is activated by the adjacent triazole ring and the nitrile, making its protons acidic and susceptible to deprotonation. This allows the molecule to act as a nucleophile, enabling chain extensions and the introduction of various substituents. Furthermore, this acetonitrile derivative can potentially be utilized in umpolung strategies to synthesize more complex structures, such as ketones, or serve as a precursor for other functional groups and heterocyclic rings. The combination of the robust triazole linker and the reactive acetonitrile synthon makes this compound a valuable intermediate for building diverse and complex molecular architectures in organic synthesis.

Physicochemical Properties and Identifiers

The following table summarizes key identifiers and properties for the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 64404-12-2 synblock.combldpharm.com |

| Molecular Formula | C₁₀H₈N₄ synblock.com |

| Molecular Weight | 184.20 g/mol synblock.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyltriazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXYZYXQJOHKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653851 | |

| Record name | (2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64404-12-2 | |

| Record name | 2-Phenyl-2H-1,2,3-triazole-4-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64404-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 2 Phenyl 2h 1,2,3 Triazol 4 Yl Acetonitrile and Its Congeners

Functionalization Reactions of the Triazole Ring System

The 1,2,3-triazole ring is a robust aromatic system, and its functionalization can be approached by targeting either the nitrogen or carbon atoms.

N-Substitution and N-Arylation Strategies

While 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile already possesses a phenyl substituent at the N-2 position, the synthesis of its congeners with different N-aryl or N-alkyl groups is of significant interest for modulating the molecule's properties. The regioselective synthesis of N-2 substituted 1,2,3-triazoles is a key challenge, as N-1 substitution is often the thermodynamically favored outcome. Various synthetic strategies have been developed to achieve N-2 selectivity.

Copper-catalyzed cross-coupling reactions are a prominent method for the N-arylation of 1,2,3-triazoles. For instance, the Ullmann condensation, which involves the reaction of an NH-triazole with an aryl halide in the presence of a copper catalyst and a base, can be optimized to favor the N-2 isomer. The choice of ligand for the copper catalyst is crucial in directing the regioselectivity.

More recently, catalyst-free methods for N-arylation have emerged. These reactions often proceed via an SNAr (nucleophilic aromatic substitution) mechanism, particularly with highly electron-deficient aryl halides. Furthermore, palladium-catalyzed Buchwald-Hartwig amination has also been successfully applied for the N-arylation of triazoles, offering a broad substrate scope. researchgate.net

The synthesis of N-2 substituted triazoles can also be achieved through cycloaddition reactions. For example, the reaction of terminal alkynes with organic azides can be directed towards the formation of the N-2 substituted product under specific reaction conditions, although the 1,4-disubstituted (N-1) isomer is more commonly obtained through the well-known "click chemistry" approach. organic-chemistry.orgnih.gov An alternative cycloaddition strategy involves the reaction of tosylhydrazones with nitriles, promoted by a strong base like potassium tert-butoxide, which can yield 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Ullmann Condensation | Copper salt, ligand, base | Ligand choice is critical for N-2 selectivity. |

| SNAr Reaction | None (for activated substrates) | Effective with electron-deficient aryl halides. |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Offers a broad substrate scope. researchgate.net |

| Tosylhydrazone-Nitrile Cycloaddition | Potassium tert-butoxide | Yields N-2 substituted triazoles. organic-chemistry.org |

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group in this compound is a key functional handle for a variety of chemical transformations.

Nucleophilic Reactions of the Acetonitrile Anion

The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion. nih.gov This carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.

Alkylation of the acetonitrile anion with alkyl halides is a straightforward method for introducing alkyl substituents at the carbon adjacent to the triazole ring. The choice of base and solvent is crucial for efficient anion formation and subsequent alkylation. Strong bases such as sodium hydride, lithium diisopropylamide (LDA), or potassium tert-butoxide are commonly employed.

The acetonitrile anion can also undergo addition reactions to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxynitriles. These products can be further elaborated, for example, by dehydration to α,β-unsaturated nitriles.

Cyclization and Condensation Reactions Leading to Other Heterocycles

The acetonitrile moiety is a valuable precursor for the synthesis of other heterocyclic rings through cyclization and condensation reactions.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of various heterocycles. The resulting 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid can be converted to an acid chloride and reacted with dinucleophiles to form new rings.

The acetonitrile group itself can participate directly in cyclization reactions. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. youtube.comnih.gov Similarly, reaction with thiourea (B124793) or its derivatives can be a pathway to thiazole-containing compounds. wikipedia.orgorganic-chemistry.org While direct examples with this compound are not abundant in the literature, the general reactivity patterns of activated acetonitriles suggest these transformations are plausible. researchgate.net For example, the synthesis of pyrazolyltriazoles and triazolylthiazoles has been reported from precursors containing both a triazole and a reactive ketone or thioamide functionality, which could be derived from the acetonitrile group. nih.govmdpi.com

| Target Heterocycle | Key Reagent | Intermediate/Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine | Condensation with the nitrile or a derivative. youtube.comnih.gov |

| Thiazole | Thiourea/Thioamide | Hantzsch-type synthesis from a derived α-haloketone. wikipedia.orgorganic-chemistry.org |

| Oxadiazole | Hydrazine, Acid Chloride | From the derived carboxylic acid. nih.gov |

Formation of Extended Molecular Architectures and Hybrid Systems

The robust nature of the 1,2,3-triazole ring and the synthetic versatility of the acetonitrile group make this compound an excellent building block for the construction of larger and more complex molecules. The principles of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often employed to link triazole-containing fragments to other molecular scaffolds. organic-chemistry.org

This compound can be incorporated into macrocycles, polymers, and other extended architectures. For example, the nitrile group can be reduced to an amine, which can then be used in peptide coupling reactions or in the formation of other linkages. Alternatively, the triazole ring itself can be part of a larger conjugated system. The synthesis of macrocycles containing 1,2,3-triazole motifs has been reported, where the triazole ring is formed as part of the macrocyclization step. semanticscholar.orgresearchgate.net It is conceivable that a pre-formed triazole such as this compound could be functionalized with appropriate groups to participate in such macrocyclization reactions.

The creation of hybrid molecules, where the triazole moiety is linked to other biologically active pharmacophores, is a common strategy in medicinal chemistry. nih.gov The 1,2,3-triazole ring can act as a rigid linker that correctly orients different parts of a molecule for optimal interaction with a biological target. The versatility of the chemistry described above allows for the strategic connection of the 2-(2-phenyl-2H-1,2,3-triazol-4-yl) core to a wide array of other molecular fragments.

Synthesis of Hybrid Compounds Incorporating Triazole and Acetonitrile Units

The synthesis of hybrid compounds that feature both a 1,2,3-triazole ring and an acetonitrile moiety can be approached through several strategic pathways. A primary and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" frontiersin.orggoogle.com. This reaction typically involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole frontiersin.org.

In the context of synthesizing this compound, a plausible route involves the reaction of phenyl azide with an alkyne bearing a cyanomethyl group, such as but-3-ynenitrile nih.gov. The versatility of the CuAAC reaction allows for the incorporation of a wide array of functional groups, facilitating the creation of a diverse library of hybrid molecules frontiersin.orgrsc.org.

Another significant synthetic strategy involves the reaction of azides with compounds possessing active methylene groups, such as aryl acetonitriles. For instance, the synthesis of 5-amino-1,2,3-triazoles has been achieved through a cesium carbonate-catalyzed azide-acetonitrile [3+2]-cycloaddition, highlighting the utility of acetonitriles as precursors to triazole systems rsc.org.

Furthermore, the Dimroth rearrangement represents an important transformation for 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms can interchange under certain conditions, such as in the presence of heat or acid rsc.orgwikipedia.orgbeilstein-journals.orgbenthamscience.comnih.gov. While not a direct synthesis of the target compound, this rearrangement pathway is a key consideration in the reactivity and potential isomerization of substituted triazoles.

The following table summarizes various synthetic approaches for related triazole derivatives, which could be adapted for the synthesis of hybrid compounds incorporating both triazole and acetonitrile functionalities.

| Precursors | Reaction Type | Product Type | Reference(s) |

| Phenyl azide and but-3-ynenitrile | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | frontiersin.orgnih.gov |

| Aryl azides and aryl acetonitriles | Cs2CO3-catalyzed [3+2]-cycloaddition | 5-amino-1,2,3-triazoles | rsc.org |

| 4-amino-5-nitro-1,2,3-2H-triazole | Heat or acid-catalyzed Dimroth rearrangement | Fused-ring and NH-bridged triazoles | rsc.org |

| (6-chloropyrimidin-4-yl)hydrazones | Oxidative cyclization followed by Dimroth rearrangement | rsc.orgrsc.orgresearchgate.nettriazolo[1,5-c]pyrimidines | nih.gov |

Ligand Design and Applications in Coordination Chemistry

The 1,2,3-triazole moiety is a well-established and versatile building block in the design of ligands for coordination chemistry rsc.orgrsc.orgresearchgate.net. The nitrogen atoms within the triazole ring, particularly N2 and N3, are capable of coordinating with a variety of metal ions, leading to the formation of stable coordination complexes rsc.orgresearchgate.netnih.gov. The ease of synthesis of 1,2,3-triazole-based ligands, primarily through the CuAAC reaction, allows for the facile introduction of additional donor groups, enabling the creation of polydentate ligands with tailored coordination properties rsc.org.

The compound this compound possesses two potential coordination sites: the nitrogen atoms of the triazole ring and the nitrogen atom of the nitrile group. This dual functionality suggests that it could act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. The coordination could occur through one of the triazole nitrogens and the nitrile nitrogen, a behavior observed in other ligands incorporating both triazole and other donor functionalities nih.govnih.govuobaghdad.edu.iqresearchgate.net.

The coordination chemistry of 1,2,3-triazole derivatives has been explored with a range of transition metals, including iron(II), nickel(II), zinc(II), copper(II), manganese(II), cobalt(II), and cadmium(II) rsc.orgnih.govworktribe.combohrium.commdpi.comnih.govrsc.org. These complexes exhibit diverse geometries, including octahedral and square planar, depending on the metal ion and the specific ligand structure uobaghdad.edu.iqnih.gov. The resulting metal complexes have shown potential applications in areas such as catalysis and materials science rsc.orgrsc.org.

The table below presents examples of triazole-based ligands and their observed coordination behavior, providing a basis for predicting the potential applications of this compound in coordination chemistry.

| Ligand | Metal Ion(s) | Coordination Mode | Application/Feature | Reference(s) |

| Tetradentate and pentadentate ligands with pyridyl and triazolyl groups | Fe(II) | Hexadentate coordination with two amino, three pyridyl, and one triazolyl group. | Catalyzes oxidation of organic molecules. | nih.gov |

| 1,2,4-triazole | Transition Metal(II) | Polynuclear complexes with N-N bridging. | Study of magnetic properties. | researchgate.netmdpi.com |

| Tripodal "click" triazole ligands | Mn, Ni, Co, Zn | Tridentate and tetradentate coordination. | Explores steric influences on coordination geometry. | worktribe.combohrium.com |

| 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (PTD) | Not specified | Terdentate chelating agent. | Potential for fuel reprocessing in spent nuclear waste. | nih.govresearchgate.net |

| 6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Mn(II), Pd(II), Au(III) | Tetradentate and pentadentate chelation. | Potential antimicrobial activity. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiomeric Differentiation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile, NMR is particularly crucial for confirming the N-2 substitution pattern of the phenyl group on the triazole ring, a key feature that distinguishes it from its N-1 and N-3 substituted regioisomers.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl ring, the triazole ring, and the methylene (B1212753) group. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.5–8.0 ppm). A key diagnostic signal is the singlet corresponding to the C5-proton of the triazole ring, which is expected to be significantly downfield due to the electronic nature of the heterocyclic system. The methylene protons (CH₂) adjacent to the nitrile group will appear as a singlet, with its chemical shift influenced by the electron-withdrawing properties of both the triazole ring and the nitrile group.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The nitrile carbon (C≡N) has a characteristic chemical shift in the δ 115–120 ppm range. The carbons of the phenyl and triazole rings appear in the aromatic region (δ 120–145 ppm), while the methylene carbon is found in the aliphatic region.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.50 - 8.10 (m) | ~120 - 137 |

| Triazole-H (C5-H) | ~8.15 (s) | ~122 |

| Methylene (-CH₂-) | ~4.20 (s) | ~17 |

| Triazole-C (C4) | - | ~144 |

| Nitrile (-C≡N) | - | ~116 |

Note: The data in the table is predicted based on values reported for structurally similar compounds and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure, especially the regiochemistry. mnstate.edunih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for the methylene, triazole, and phenyl groups to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for establishing the connectivity across multiple bonds and confirming the N-2 substitution pattern. arkat-usa.org Key expected correlations for this compound would include:

A correlation between the ortho-protons of the phenyl ring and the triazole carbon atom to which the phenyl group is attached (C-N-Ph), confirming the N-phenyl linkage.

Correlations between the methylene protons (-CH₂CN) and the C4 and C5 carbons of the triazole ring, confirming the position of the acetonitrile (B52724) substituent.

A correlation between the triazole C5-H proton and the C4 carbon of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A NOESY experiment could show a correlation between the ortho-protons of the phenyl ring and the C5-proton of the triazole ring. Such a correlation would provide evidence for the spatial arrangement and help in conformational analysis around the N-phenyl single bond. harvard.edu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would prominently feature a sharp absorption band around 2250 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Other important absorptions include C-H stretching vibrations for the aromatic (phenyl and triazole) rings above 3000 cm⁻¹ and for the aliphatic methylene group just below 3000 cm⁻¹. researchgate.net The region between 1400 and 1600 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations of the phenyl ring and the C=N and N=N stretching modes of the 1,2,3-triazole ring system. researchgate.netscirp.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Sharp, Medium |

| Aromatic C=C and Triazole C=N/N=N Stretch | 1400 - 1610 | Multiple, Medium-Strong |

| C-H Bending | 1300 - 1450 | Multiple, Medium |

| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Strong |

Note: The data in the table is predicted based on characteristic group frequencies and data for related triazole structures.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of the title compound is C₁₀H₈N₄, with a molecular weight of approximately 184.20 g/mol . synblock.com High-resolution mass spectrometry (HRMS) would provide the exact mass (calculated monoisotopic mass: 184.0749 Da), confirming the elemental formula.

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule would undergo characteristic fragmentation. The protonated molecule [M+H]⁺ would be observed at m/z 185. Key fragmentation pathways would likely include:

Loss of a nitrogen molecule (N₂), a common fragmentation for triazoles, from the molecular ion.

Cleavage of the cyanomethyl group (-CH₂CN), leading to a fragment corresponding to the 2-phenyl-2H-1,2,3-triazolyl cation.

Fragmentation yielding the phenyl cation (C₆H₅⁺) at m/z 77 or the phenyldiazonium cation (C₆H₅N₂⁺) at m/z 105.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, typically between 250 and 350 nm. These absorptions correspond to π→π* electronic transitions within the conjugated system formed by the phenyl and triazole rings.

Many 1,2,3-triazole derivatives are known to be fluorescent, and their photophysical properties can be highly sensitive to their environment, such as the polarity of the solvent. mdpi.comrsc.org Upon excitation at its absorption maximum, the compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The study of its emission spectrum, quantum yield, and fluorescence lifetime in different solvents can provide valuable insights into the nature of its excited states and its potential applications in materials science or as a chemical sensor. mdpi.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, provides a reliable model for its expected solid-state conformation. researchgate.net

An XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. It is expected that the phenyl and triazole rings would be nearly coplanar, with a very small dihedral angle between them, to maximize π-system conjugation. researchgate.net The crystal packing would be stabilized by a network of intermolecular interactions, which could include weak C-H···N hydrogen bonds between the methylene or aromatic protons and the nitrogen atoms of the triazole ring or the nitrile group of neighboring molecules. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are also likely to be a significant feature of the crystal lattice. researchgate.netnih.gov

Despite a comprehensive search for scientific literature, no specific studies detailing the single-crystal X-ray diffraction or Hirshfeld surface analysis of the chemical compound this compound have been found.

Consequently, the generation of an article with the requested detailed sections on "," including data tables on crystallographic parameters and intermolecular interactions, is not possible at this time due to the absence of published research data for this specific molecule.

General information on related 1,2,3-triazole derivatives suggests that such studies would typically reveal insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the nature of non-covalent interactions that govern its crystal packing. However, without experimental data for this compound, any such discussion would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to produce the specific data needed to construct the requested article.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetic Stability Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 1,2,3-triazole derivatives. researchgate.net Methods like the B3LYP functional are commonly employed to optimize molecular geometries and calculate key electronic descriptors. researchgate.netnih.gov

These calculations provide access to fundamental parameters that govern the molecule's reactivity and stability. irjweb.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), total energy, dipole moment, and the distribution of electron density, often analyzed through Mulliken charges or Molecular Electrostatic Potential (MEP) maps. researchgate.netnih.govresearchgate.netsemanticscholar.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For instance, in studies of related energetic 1,2,3-triazole derivatives, computational methods have been used to determine heats of formation and predict thermal stability, which are critical parameters for energetic materials. nih.govresearchgate.net The electronic properties, such as the distribution of charges and frontier orbitals, are key to understanding the molecule's behavior in chemical reactions.

This table is generated based on common descriptors used in computational studies of triazole derivatives. researchgate.netnih.gov

Studies on Tautomeric Equilibria and Relative Stabilities (e.g., 1H- vs. 2H-triazole tautomerism)

The 1,2,3-triazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium. nih.govacs.org For substituted 1,2,3-triazoles, the position of the substituent dictates which tautomers are possible. In the case of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile, the phenyl group is fixed at the N2 position, defining it as a 2H-triazole derivative. However, understanding the relative stability of different tautomeric forms is crucial for the broader class of 1,2,3-triazoles.

Computational studies have consistently shown that the relative stability of these tautomers depends on the surrounding environment.

Gas Phase: In the gas phase, the 2H-1,2,3-triazole tautomer is generally found to be more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov This intrinsic stability is confirmed by the greater intensity of spectroscopic transitions for the 2H tautomer in gas-phase measurements. nih.gov

Solution: The equilibrium can shift in solution. Polar solvents tend to preferentially stabilize the 1H-1,2,3-triazole tautomer due to its larger dipole moment. nih.gov For example, in aqueous solution, the equilibrium favors the 2H tautomer, with an approximate 1H to 2H ratio of 1:2. acs.org

Theoretical methods, including high-level calculations and the application of formalisms like DP4+, have been successfully used to confirm the predominance of the 2H-tautomer for certain functionalized 1,2,3-triazoles in solution, aligning computational predictions with experimental NMR data. acs.orgnih.gov DFT calculations are also employed to model the reaction pathways and thermodynamic feasibility of the proton transfer involved in tautomerization. scispace.com

Conformational Analysis and Molecular Dynamics Simulations of Triazole Derivatives

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies.

For 2-phenyl-2H-1,2,3-triazole derivatives, a primary conformational feature is the dihedral angle between the phenyl and triazole rings. Computational and crystallographic studies often show that these two rings are nearly coplanar or exhibit a small dihedral angle, which allows for extended π-conjugation. researchgate.netnih.gov The correlation between experimentally obtained NMR chemical shifts and those calculated for different conformations is a powerful technique for determining the predominant solution-state structure. acs.orgnih.govresearchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of triazole derivatives over time, providing insights into their conformational landscape and interactions with their environment, such as a solvent or a biological receptor. nih.govpensoft.net MD simulations can be used to assess the stability of specific conformations and the complexes they form, which is particularly valuable in the context of drug design and materials science. nih.gov

Molecular Modeling of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The solid-state architecture and bulk properties of 2-phenyl-2H-1,2,3-triazole derivatives are governed by non-covalent intermolecular interactions. Molecular modeling is essential for identifying and quantifying these forces.

π-π Stacking: The presence of two aromatic systems, the phenyl and triazole rings, makes π-π stacking a significant interaction in the crystal packing of these compounds. researchgate.netscielo.br These interactions can occur between the triazole ring of one molecule and the phenyl ring of a neighboring molecule, contributing to the formation of stable, ordered structures. scielo.br

Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors. researchgate.net Although the core structure of this compound lacks strong hydrogen bond donors, weak C-H···N and C-H···π hydrogen bonds are frequently observed in the crystal structures of related compounds, playing a crucial role in stabilizing the crystal lattice. researchgate.netresearchgate.netscielo.br

Computational tools like Hirshfeld surface analysis are used to visualize and quantify the different types of intermolecular contacts within a crystal, providing a detailed fingerprint of the interactions that hold the molecules together. researchgate.netmdpi.com

Table 2: Common Intermolecular Interactions in Phenyl-Triazole Derivatives

| Interaction Type | Description |

|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Observed between triazole and phenyl rings. researchgate.netscielo.br |

| Hydrogen Bonding | Primarily involves the triazole nitrogens as acceptors (e.g., C-H···N). researchgate.netresearchgate.net |

| C-H···π Interactions | An interaction where a C-H bond acts as a weak donor to a π-system (phenyl or triazole ring). scielo.br |

This table summarizes common interactions identified in computational and crystallographic studies of related structures.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations are a vital aid in the interpretation of experimental spectra and the unambiguous characterization of molecular structures. For 1,2,3-triazole derivatives, computational spectroscopy is applied to various techniques.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts (e.g., 1H, 13C, 15N). rsc.org There is often good agreement between calculated and experimental 15N NMR chemical shifts, which is particularly useful for distinguishing between different isomers of disubstituted 1,2,3-triazoles. rsc.org Furthermore, comparing calculated shifts for various possible conformations with experimental data helps to establish the molecule's stereochemistry in solution. nih.govresearchgate.net

Vibrational Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra. This aids in the assignment of experimental bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. semanticscholar.org This has been applied to triazole derivatives to help distinguish between tautomers, as different tautomeric forms exhibit distinct electronic spectra. researchgate.net

Chemoinformatics and Theoretical Structure-Activity Relationship (SAR) Studies

Chemoinformatics applies computational methods to analyze chemical data and build models that relate chemical structure to physical, chemical, or biological activity. For 1,2,3-triazole derivatives, these approaches are widely used in drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatics technique used to develop mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov For 1,2,3-triazoles, QSAR studies have been employed to understand the structural requirements for activities such as anticancer effects. nih.gov These models often use quantum chemical descriptors (like those mentioned in section 5.1) to quantify the electronic and steric features of the molecules.

Theoretical SAR studies help in the rational design of new derivatives with enhanced properties. By analyzing the impact of different substituents on the triazole or phenyl rings, researchers can predict which modifications are likely to improve a desired activity. researchgate.netfrontiersin.org These in silico studies, often combined with molecular docking to predict binding to a biological target, guide synthetic efforts, saving time and resources in the development of new functional molecules. nih.govnih.govnanobioletters.com

Academic and Industrial Applications As Chemical Precursors and Materials

Role as Versatile Building Blocks in Multicomponent Reactions

The 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile molecule is a prime candidate for use as a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs) for the construction of diverse heterocyclic scaffolds. The utility of this compound stems from the reactivity of the active methylene (B1212753) group (-CH2-) adjacent to the electron-withdrawing nitrile (-CN) and triazole groups. This activation allows the methylene protons to be easily removed by a base, generating a nucleophilic carbanion that can participate in a variety of condensation and cyclization reactions.

While direct studies on this compound in MCRs are emerging, extensive research on analogous structures, such as 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole, highlights the synthetic potential of this scaffold. For instance, the corresponding aldehyde reacts with malononitrile (B47326) to form an intermediate that serves as a linchpin for synthesizing a range of heterocycles, including pyrazole (B372694), isoxazole, and thiazine (B8601807) derivatives through reactions with hydrazines, hydroxylamine, and thiourea (B124793), respectively.

The acetonitrile (B52724) moiety itself is a well-established functional group for building heterocyclic rings. It can undergo classical reactions like the Thorpe-Ziegler reaction for the synthesis of cyclic ketones and enamines. The combination of the stable, electronically tunable triazole ring with the reactive acetonitrile group in a single molecule offers a powerful tool for diversity-oriented synthesis, enabling the creation of complex molecular libraries for applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocycles Synthesized from Analogs of this compound

| Starting Triazole Precursor | Reagents | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 4-Carboxaldehyde-2-phenyl-2H-1,2,3-triazole | Malononitrile, Hydrazine (B178648) Hydrate | Pyrazole | Condensation/Cyclization |

| 4-Carboxaldehyde-2-phenyl-2H-1,2,3-triazole | Malononitrile, Hydroxylamine | Isoxazole | Condensation/Cyclization |

| 4-Carboxaldehyde-2-phenyl-2H-1,2,3-triazole | Malononitrile, Thiourea | Thiazine | Condensation/Cyclization |

| 1-(2-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Aldehydes, Thiosemicarbazide | Pyrazolinyl-thiazole | Claisen-Schmidt/Cyclization |

Application in Coordination Chemistry as Ligands for Metal Complexes

Research has demonstrated that 4-phenyl-1,2,3-triazole derivatives are versatile ligands for constructing sophisticated metal complexes with metals such as ruthenium(II), osmium(II), iridium(III), and rhodium(III). nih.govacs.org These ligands can coordinate in several modes:

N-donor Coordination: The N3 atom of the triazole ring is a common coordination site, acting as a monodentate ligand, comparable to pyridine. rsc.org

Cyclometalation: The C5-H bond of the triazole ring or an ortho C-H bond on the N2-phenyl ring can be activated by a metal center, leading to the formation of a stable five-membered metallacycle. acs.orgacs.org This C^N coordination is a key feature in the design of organometallic complexes.

The resulting metal complexes exhibit interesting photophysical and electrochemical properties, making them relevant for applications in light-emitting devices and as photosensitizers. acs.org For example, iridium(III) complexes using 4-phenyl-1,2,3-triazole ligands have been synthesized, showing luminescence from blue to red with high quantum yields. acs.org The combination of the triazole core with other coordinating groups allows for the creation of polydentate ligands capable of forming helicates, cages, and other metallosupramolecular architectures. rsc.org While the nitrile group of this compound can also coordinate to metals, the triazole nitrogen atoms are typically the more favored binding sites in the formation of these stable organometallic structures.

Precursors for Polymeric Materials and Organic Semiconductors

The 1,2,3-triazole ring is a desirable component in advanced polymeric materials due to its high thermal stability, aromaticity, large dipole moment, and ability to engage in hydrogen bonding. mdpi.com These properties contribute to creating polymers with ordered structures and robust physical characteristics. Polymers incorporating the 1,2,3-triazole moiety can be synthesized through two main strategies:

Polymerization of Triazole-Containing Monomers: Monomers functionalized with polymerizable groups (e.g., vinyl or thiol groups) can be prepared from triazole precursors. For example, vinyl-1,2,3-triazole derivatives serve as important precursors for functionalized polymers used in ion exchange membranes and drug delivery systems. rsc.org

"Click" Polymerization: The triazole ring can be formed during the polymerization step itself. The highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely used for this purpose, reacting diazide and dialkyne monomers to form high-molecular-weight polymers with 1,4-disubstituted triazole units in the backbone. mdpi.com

The this compound molecule could be functionalized to create such monomers. For instance, the active methylene group could be used to introduce polymerizable functionalities. The resulting triazole-rich polymers are investigated for applications as tough, glassy thermosets and as organic semiconductors, where the electronic properties of the triazole ring contribute to charge transport capabilities. nih.govacs.org

Design of Fluorescent Probes and Chemosensors

The 1,2,3-triazole scaffold is an attractive core for the design of fluorescent probes and chemosensors. nih.gov The triazole ring can act as a signaling unit or as a linker connecting a receptor (binding site) to a fluorophore. The electronic properties of the triazole, particularly its ability to participate in "push-pull" systems, allow for the fine-tuning of the absorption and emission characteristics of a molecule. researchgate.net

Derivatives of 1,2,3-triazole have been developed as effective chemosensors for various analytes:

Anion Sensing: Triazole-based sensors containing a hydrogen-bond donor group, such as a phenol, have shown high selectivity for anions like fluoride (B91410) (F⁻). The binding of the anion triggers a "turn-on" fluorescence response. rsc.org

Cation Sensing: By incorporating a suitable binding pocket, triazole-based probes can selectively detect metal ions. The coordination of the metal ion to the triazole or an adjacent chelating group alters the photophysical properties of the molecule, leading to a detectable change in fluorescence or color. researchgate.net

Compounds based on the 2-aryl-1,2,3-triazole structure have been synthesized and shown to be highly efficient blue-emitting fluorophores with quantum yields approaching 99%. researchgate.netmdpi.com The synthetic accessibility via "click chemistry" allows for the straightforward creation of libraries of potential sensors. researchgate.net The this compound framework provides a stable and synthetically versatile platform that can be elaborated with receptor units and other fluorophores to develop novel and highly selective chemosensors.

Catalyst Development and Mechanistic Insight in Organic Transformations

The unique electronic properties of the 1,2,3-triazole ring have led to its use in the development of novel catalysts for organic reactions. Triazole-based molecules have found applications in both metal-mediated catalysis and organocatalysis.

Ligands in Metal Catalysis: As established in section 6.2, triazoles are excellent ligands for transition metals. By designing chiral triazole-containing ligands, chemists have developed asymmetric catalysts for reactions such as the addition of alkylzinc reagents to aldehydes. nih.gov The modular synthesis of these ligands via click chemistry allows for rapid optimization of the catalyst structure. The resulting metal complexes are used in a variety of catalytic transformations, including cycloadditions and coupling reactions. mdpi.comresearchgate.net

Organocatalysis: The C5-H bond of the 1,2,3-triazole ring is polarized and can act as a hydrogen-bond donor. This property has been exploited in the design of anion-binding organocatalysts. nih.gov These catalysts utilize the triazole moiety to recognize and activate substrates through non-covalent interactions, facilitating reactions such as alkylations and dearomatizations of N-heterocycles. nih.gov

The this compound scaffold can be incorporated into more complex molecular designs to create novel ligands for metal catalysts or to serve as the core of new organocatalysts. The combination of the triazole's coordinating and hydrogen-bonding capabilities with the synthetic handles provided by the acetonitrile group offers significant potential for innovation in catalyst design.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways

While established methods for synthesizing 1,2,3-triazole derivatives exist, the pursuit of more efficient, high-yield, and versatile pathways for 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile and its analogs remains a key objective. A promising avenue involves the 1,3-cycloaddition of substituted nitriles that contain an active methylene (B1212753) group with various aryl azides. mdpi.com This approach is noted for its efficiency in producing a variety of substituted 1,2,3-triazoles. mdpi.com

Future investigations could focus on:

Catalyst Development: Exploring novel metal-based (e.g., copper, ruthenium) or organocatalysts to improve reaction kinetics, reduce reaction times, and enhance regioselectivity.

Domino Reactions: Investigating anionic domino reactions, particularly with aryl azides containing ortho-substituted nitrile or ester groups, which can lead to more complex, fused heterocyclic systems like researchgate.netnih.govnih.govtriazolo[1,5-a]quinazolines in a single synthetic sequence. researchgate.net

Development of Sustainable and Green Chemistry Approaches in Triazole Synthesis

The increasing global emphasis on environmental sustainability is driving a paradigm shift in chemical synthesis. rsc.org Future research on the synthesis of this compound should prioritize the adoption of green chemistry principles. rsc.orgsemanticscholar.org This involves moving away from traditional methods that often rely on hazardous reagents and high energy consumption. rsc.org

Key areas for development include:

Green Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Alternative Energy Sources: Utilizing unconventional energy sources like ultrasound, microwave irradiation, or concentrated solar radiation to accelerate reactions and reduce energy consumption. nih.govnih.gov A recent study demonstrated that using concentrated solar radiation with a natural catalyst like lemon juice could achieve product yields up to 97% in just 10 minutes for related heterocyclic compounds. nih.gov

Eco-Friendly Catalysts: Employing biodegradable and non-toxic catalysts, such as l-proline, or naturally derived catalysts to minimize environmental impact. researchgate.netnih.gov

| Green Chemistry Approach | Potential Application in Triazole Synthesis | Rationale |

| Alternative Solvents | Use of Poly(ethylene) glycol-600 (PEG-600) or water. | Reduces reliance on hazardous organic solvents, often biodegradable and recyclable. researchgate.netrsc.org |

| Energy Sources | Microwave or Ultrasound Irradiation. | Can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov |

| Natural Catalysts | Use of acidic fruit juices (e.g., lemon juice). | Provides a biodegradable, inexpensive, and non-toxic acid catalyst for condensation reactions. nih.gov |

| Catalyst-Free Methods | Thermal azide-alkyne cycloaddition. | Eliminates the need for potentially toxic metal catalysts, simplifying purification. |

Advanced Materials Science Applications and Functional Design

The inherent properties of the 1,2,3-triazole ring—such as its large dipole moment, hydrogen bonding capability, and high stability—make it an attractive component for advanced functional materials. nih.gov While the materials science applications of this compound are not yet extensively explored, future research could focus on designing and synthesizing novel materials derived from this scaffold.

Potential research directions include:

Polymer Chemistry: Incorporating the triazole acetonitrile (B52724) moiety into polymer backbones or as a pendant group to create functional polymers. The azide-alkyne "click chemistry" reaction, a cornerstone of triazole synthesis, has already revolutionized polymer chemistry for creating advanced materials. semanticscholar.org

Organic Electronics: Investigating the photophysical and electronic properties of derivatives for applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaics.

Biomaterials: Designing triazole-based compounds that can act as mimics of natural structures, such as steroids, for applications in drug delivery or tissue engineering. nih.gov The introduction of phenyl rings to the triazole core can create derivatives with similarities to natural hormones. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis provides a powerful tool for the rational design of new molecules with tailored properties. Future research on this compound should leverage computational methods to predict molecular behavior and guide synthetic efforts.

Key integrated approaches include:

Density Functional Theory (DFT): Using DFT calculations to optimize molecular geometries, predict spectral properties (NMR, IR), and analyze electronic structures, such as frontier molecular orbitals (HOMO-LUMO). researchgate.netmdpi.com Such studies can provide insights into the reactivity and stability of the compound. mdpi.com

Molecular Docking: Performing docking studies to predict the binding affinity and interaction modes of derivatives with biological targets, such as enzymes or receptors. nih.gov This is particularly valuable for designing new potential therapeutic agents, for example, by targeting proteins like PD-L1. nih.gov

Hirshfeld Surface Analysis: Analyzing crystal structures to understand and quantify intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for crystal engineering and designing solid-state materials. nih.gov

| Computational Method | Objective | Potential Insight for this compound |

| Density Functional Theory (DFT) | Predict electronic structure and geometry. | Elucidate reactivity, stability, and spectroscopic characteristics. researchgate.netmdpi.com |

| Molecular Docking | Simulate ligand-protein binding. | Guide the design of derivatives as potential enzyme inhibitors or receptor modulators. nih.govnih.gov |

| Hirshfeld Surface Analysis | Visualize and quantify intermolecular interactions. | Understand crystal packing and guide the design of materials with specific solid-state properties. nih.gov |

| QSAR Modeling | Correlate chemical structure with activity. | Develop models to predict the biological activity of novel derivatives before synthesis. semanticscholar.org |

Expanding Reactivity Profiles and Derivatization Opportunities

The this compound molecule possesses multiple reactive sites, offering numerous opportunities for chemical modification and the creation of diverse derivative libraries. The active methylene group and the nitrile functionality are prime targets for derivatization.

Future research should explore:

Nitrile Group Transformations: Hydrolysis of the nitrile to carboxylic acids or amides, or its reduction to amines, would provide key intermediates for further functionalization. For instance, related triazole-4-carboxamides have been synthesized and investigated. scielo.org.mx

Active Methylene Group Reactions: The CH-active nature of the methylene group adjacent to the nitrile allows for reactions such as Knoevenagel condensation with various aldehydes, leading to the synthesis of acrylonitriles with extended conjugation. researchgate.net

Triazole Ring Functionalization: Although the 1,2,3-triazole ring is generally stable, reactions targeting the ring itself or modifications to the N-phenyl substituent (e.g., introducing functional groups on the phenyl ring) could yield compounds with altered electronic and biological properties. nih.gov

Cyclization Reactions: Utilizing the acetonitrile and triazole moieties to construct more complex, fused heterocyclic systems, which are often of pharmacological interest. researchgate.netresearchgate.net

| Target Moiety | Reaction Type | Potential Product Class |

| Nitrile Group | Hydrolysis | Carboxylic acids, Carboxamides scielo.org.mx |

| Nitrile Group | Reduction | Primary amines |

| Methylene Group | Knoevenagel Condensation | Phenylacrylonitrile derivatives researchgate.net |

| Methylene Group | Alkylation | α-Substituted acetonitriles |

| N-Phenyl Ring | Electrophilic Aromatic Substitution | Substituted phenyl-triazole derivatives nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile with high purity?

- Methodological Answer :

- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

- Step 2 : Introduce the acetonitrile group via nucleophilic substitution or alkylation reactions.

- Step 3 : Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) and NMR spectroscopy .

- Key Considerations : Optimize reaction temperature (60–80°C) and catalyst loading (5–10 mol% CuI) to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

- Methodological Answer :

- FT-IR : Identify nitrile (C≡N) stretches at ~2250 cm⁻¹ and triazole C-N vibrations at 1500–1600 cm⁻¹.

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl) and nitrile carbons (δ ~115–120 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1 for C₁₀H₈N₄) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL ( ) for high-resolution data. Apply twin refinement if twinning is detected (e.g., via PLATON’s TWINCHECK).

- Validation : Cross-validate with Mercury CSD’s packing similarity analysis ( ) to compare intermolecular interactions (e.g., C–H⋯N or π-π stacking).

- Data Contradictions : Address outliers in thermal displacement parameters (U_eq) by re-examining hydrogen bonding networks .

Q. What computational strategies are recommended for modeling intermolecular interactions in triazolyl acetonitrile derivatives?

- Methodological Answer :

- Software : Use Mercury CSD ( ) to visualize crystal packing and quantify interaction distances/angles.

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level (Gaussian 16) to evaluate electronic effects on photophysical properties.

- Docking Studies : For biological applications, employ AutoDock Vina to simulate binding with target enzymes (e.g., α-glycosidase, as in ) .

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

- Methodological Answer :

- Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (CuI) | 5–10 mol% | Maximizes cycloaddition |

| Solvent | DMF/Water (1:1) | Enhances solubility |

| Temperature | 60–80°C | Reduces side reactions |

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted azides) and adjust stoichiometry .

Q. What mechanistic insights explain the α-glycosidase inhibition activity of triazolyl derivatives?

- Methodological Answer :

- Structural Analysis : Compare crystal structures () to identify critical interactions (e.g., O–H⋯O hydrogen bonds in 2-phenyl derivatives).

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- SAR : Modify the phenyl substituent (e.g., electron-withdrawing groups) and measure IC₅₀ shifts .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR assignments for triazolyl protons?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.